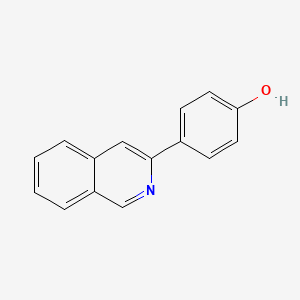
Méthylspinazarine
Vue d'ensemble
Description
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione is a naphthoquinone bacterial metabolite that has been found in Streptomyces species. It is known for its role as an inhibitor of catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines . The compound has a molecular formula of C11H8O6 and a molecular weight of 236.18 g/mol .
Applications De Recherche Scientifique
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione has several scientific research applications, including:
Antimicrobial Activity: It exhibits activity against a broad range of bacteria, including antibiotic-resistant strains.
Antiprotozoal Activity: The compound has shown effectiveness against Leishmania parasites, which cause leishmaniasis.
Cardiovascular Research: 2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione decreases blood pressure in spontaneously hypertensive rats, making it a valuable tool for studying hypertension.
Méthodes De Préparation
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione is typically isolated from bacterial cultures of Streptomyces species. The synthetic routes for its preparation involve the fermentation of these bacteria under controlled conditions. The compound can be extracted and purified using various chromatographic techniques
Analyse Des Réactions Chimiques
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert methylspinazarin into its hydroquinone form.
Substitution: The hydroxyl groups in methylspinazarin can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione exerts its effects primarily by inhibiting catechol O-methyltransferase (COMT). This enzyme is responsible for the methylation of catecholamines, which are neurotransmitters involved in various physiological processes. By inhibiting COMT, methylspinazarin increases the levels of catecholamines, leading to various biological effects such as decreased blood pressure .
Comparaison Avec Des Composés Similaires
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione is unique due to its specific inhibition of COMT. Similar compounds include:
Dihydromethylspinazarin: Another COMT inhibitor produced by Streptomyces.
Naphthoquinones: A class of compounds with similar structures but varying biological activities.
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione stands out due to its selective inhibition of COMT over other enzymes like tyrosine hydroxylase and dopamine-β-hydroxylase .
Propriétés
IUPAC Name |
2,3,5,8-tetrahydroxy-6-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c1-3-2-4(12)5-6(7(3)13)9(15)11(17)10(16)8(5)14/h2,12-13,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLPYHMWBMMBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C(=C(C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41768-12-1 | |
| Record name | Methylspinazarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041768121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methylspinazarin and what is its known biological activity?
A1: Methylspinazarin is a natural product produced by the bacteria Streptomyces []. It acts as a catechol-O-methyl transferase (COMT) inhibitor [, ]. COMT is an enzyme involved in the breakdown of catecholamine neurotransmitters like dopamine, epinephrine, and norepinephrine.
A2: While the provided abstracts do not detail the structural characterization of Methylspinazarin, they do mention a related compound, dihydromethylspinazarin, also produced by Streptomyces and acting as a COMT inhibitor [, ]. The "dihydro" prefix suggests a structural difference likely involving the reduction of a double bond in Methylspinazarin. Further investigation into the chemical literature would be needed to obtain the specific structural details of Methylspinazarin.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(1E)-2-(methoxycarbonyl)-1-me-vinyl]amino]-(2R)-2-cyclohexa-1,4-dienylacetic acid](/img/structure/B1496454.png)

![[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphoryl hydrogen phosphate](/img/structure/B1496457.png)









![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1496475.png)

